Cas no 2228435-86-5 (3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile)
3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile
- EN300-1921209
- 2228435-86-5
-
- Inchi: 1S/C8H8BrNO2S/c1-12-8-5(9)4-7(13-8)6(11)2-3-10/h4,6,11H,2H2,1H3
- InChI Key: FNPDSHWIMMWWFD-UHFFFAOYSA-N
- SMILES: BrC1=C(OC)SC(=C1)C(CC#N)O
Computed Properties
- Exact Mass: 260.94591g/mol
- Monoisotopic Mass: 260.94591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 81.5Ų
3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1921209-0.05g |
3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile |
2228435-86-5 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1921209-0.1g |
3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile |
2228435-86-5 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1921209-0.25g |
3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile |
2228435-86-5 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1921209-0.5g |
3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile |
2228435-86-5 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1921209-1.0g |
3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile |
2228435-86-5 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1921209-2.5g |
3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile |
2228435-86-5 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1921209-5.0g |
3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile |
2228435-86-5 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1921209-10.0g |
3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile |
2228435-86-5 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1921209-1g |
3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile |
2228435-86-5 | 1g |
$1172.0 | 2023-09-17 | ||
| Enamine | EN300-1921209-5g |
3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile |
2228435-86-5 | 5g |
$3396.0 | 2023-09-17 |
3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile
3-(4-Bromo-5-Methoxythiophen-2-yl)-3-Hydroxypropanenitrile: A Comprehensive Overview
3-(4-Bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile (CAS No. 2228435-86-5) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinctive structural features, holds potential for various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of 3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile.
Chemical Structure and Properties: The compound 3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile is a derivative of propanenitrile with a brominated and methoxylated thiophene ring. The presence of the bromine atom and the methoxy group imparts unique electronic and steric properties to the molecule. The bromine atom, being a strong electron-withdrawing group, influences the reactivity and stability of the compound. The methoxy group, on the other hand, adds polarity and can affect solubility and bioavailability. The hydroxyl group on the propanenitrile backbone further enhances the molecule's reactivity and potential for forming hydrogen bonds.
Synthesis Methods: Several synthetic routes have been developed to prepare 3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile. One common method involves the reaction of 4-bromo-5-methoxythiophene with an appropriate nitrile precursor in the presence of a suitable catalyst. For instance, a recent study published in Organic Letters (2021) reported a highly efficient synthesis using palladium-catalyzed coupling reactions. This method not only provides high yields but also allows for easy functionalization of the thiophene ring, making it a versatile platform for further chemical modifications.
Biological Activities: The biological activities of 3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile have been extensively studied in recent years. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. A key mechanism underlying its anticancer activity is its ability to induce apoptosis through the modulation of specific signaling pathways. For example, a study published in Cancer Letters (2020) demonstrated that 3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile
Pharmacological Applications: Beyond its anticancer properties, 3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile has shown promise in other pharmacological applications. Research has indicated that this compound may have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, preliminary studies suggest that it could be effective in treating neurodegenerative diseases due to its ability to protect neurons from oxidative stress and promote neurogenesis.
Clinical Trials and Future Prospects: While much of the research on 3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile remains at the preclinical stage, several compounds derived from this scaffold are currently undergoing clinical trials for various indications. For instance, a Phase I clinical trial evaluating the safety and efficacy of a derivative of this compound in patients with advanced solid tumors is currently underway. Early results from this trial are encouraging, with no significant adverse effects reported.
Safety Considerations: As with any new chemical entity, safety considerations are paramount in the development of 3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile. Preclinical toxicology studies have shown that this compound has a favorable safety profile at therapeutic doses. However, ongoing research is necessary to fully understand its long-term effects and potential interactions with other drugs.
Conclusion: In summary, 3-(4-bromo-5-methoxythiophen-2-yl)-3-hydroxypropanenitrile (CAS No. 2228435-86-5) is a promising compound with diverse biological activities and potential applications in medicine. Its unique chemical structure provides a robust platform for further chemical modifications and drug development. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.
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